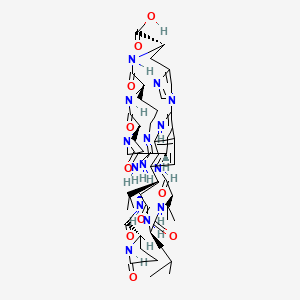
Celogentin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Celogentin C is a natural product found in Celosia argentea with data available.
Aplicaciones Científicas De Investigación
Anti-Cancer Activity
Celogentin C exhibits potent anti-cancer properties through its ability to inhibit tubulin polymerization. Tubulin is a crucial protein involved in cell division, and its inhibition leads to disrupted mitotic processes, ultimately resulting in cancer cell death.
- Mechanism of Action : The compound binds to tubulin similarly to established anti-cancer agents like vincristine and paclitaxel. In studies conducted on human lung cancer cell lines, this compound demonstrated significant cytotoxicity, with an IC50 value of 0.8 µM, surpassing that of vinblastine (IC50 3.0 µM) .
- Research Findings : A study by Weng and Kersten highlighted that this compound not only inhibits tubulin polymerization but also suggests novel mechanisms specific to lung cancer cells . This dual action makes it a promising candidate for further cancer therapy development.
Synthetic Chemistry
The total synthesis of this compound has been a focal point for chemists aiming to explore its structure-activity relationships and develop analogs with enhanced potency or reduced toxicity.
- Synthesis Techniques : Various synthetic methodologies have been employed to create this compound and its analogs. Notably, a left-to-right synthetic strategy was developed that involved intricate chemical reactions such as intermolecular Knoevenagel condensation and radical conjugate addition .
- Analog Development : Researchers have synthesized bicyclic analogs of this compound with modifications in their side chains to explore their efficacy as tubulin inhibitors . These analogs are crucial for understanding the structure-activity relationship of the compound and optimizing its therapeutic potential.
Pain Research
Beyond its anti-cancer applications, this compound serves as a valuable chemical probe for studying pain receptors. The compound's origin from the stinging tree (Dendrocnide moroides), known for causing intense pain upon contact, provides insights into pain perception mechanisms.
- Pain Mechanism Exploration : The unique structural features of this compound may help identify unknown pain receptors and elucidate the biochemical pathways involved in pain sensation . This research could lead to novel analgesics targeting specific pain pathways.
Traditional Medicine Context
Historically, Celosia argentea, from which this compound is derived, has been used in traditional medicine for treating various ailments, including liver and eye diseases . Understanding these traditional uses can guide modern therapeutic applications and enhance the compound's profile in integrative medicine.
Data Table: Summary of Key Studies on this compound
Propiedades
Fórmula molecular |
C50H70N14O10 |
|---|---|
Peso molecular |
1027.2 g/mol |
Nombre IUPAC |
(7S,10S,13S,19S,22S,25S,28S,29R)-10-[3-(diaminomethylideneamino)propyl]-25-(2-methylpropyl)-9,12,18,21,24,27-hexaoxo-28-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-22,29-di(propan-2-yl)-2,4,8,11,17,20,23,26,35-nonazahexacyclo[17.16.2.12,5.130,34.013,17.033,36]nonatriaconta-1(36),3,5(39),30(38),31,33-hexaene-7-carboxylic acid |
InChI |
InChI=1S/C50H70N14O10/c1-23(2)17-33-44(68)61-39(25(5)6)46(70)59-34-20-29-28-12-11-26(38(24(3)4)40(47(71)58-33)62-43(67)31-13-14-37(65)55-31)18-32(28)56-41(29)63-21-27(54-22-63)19-35(49(73)74)60-42(66)30(9-7-15-53-50(51)52)57-45(69)36-10-8-16-64(36)48(34)72/h11-12,18,21-25,30-31,33-36,38-40,56H,7-10,13-17,19-20H2,1-6H3,(H,55,65)(H,57,69)(H,58,71)(H,59,70)(H,60,66)(H,61,68)(H,62,67)(H,73,74)(H4,51,52,53)/t30-,31-,33-,34-,35-,36-,38+,39-,40-/m0/s1 |
Clave InChI |
ZIUCJBZUJCNMSJ-WYHXJWKRSA-N |
SMILES |
CC(C)CC1C(=O)NC(C(=O)NC2CC3=C(NC4=C3C=CC(=C4)C(C(C(=O)N1)NC(=O)C5CCC(=O)N5)C(C)C)N6C=C(CC(NC(=O)C(NC(=O)C7CCCN7C2=O)CCCN=C(N)N)C(=O)O)N=C6)C(C)C |
SMILES isomérico |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CC3=C(NC4=C3C=CC(=C4)[C@H]([C@@H](C(=O)N1)NC(=O)[C@@H]5CCC(=O)N5)C(C)C)N6C=C(C[C@H](NC(=O)[C@@H](NC(=O)[C@@H]7CCCN7C2=O)CCCN=C(N)N)C(=O)O)N=C6)C(C)C |
SMILES canónico |
CC(C)CC1C(=O)NC(C(=O)NC2CC3=C(NC4=C3C=CC(=C4)C(C(C(=O)N1)NC(=O)C5CCC(=O)N5)C(C)C)N6C=C(CC(NC(=O)C(NC(=O)C7CCCN7C2=O)CCCN=C(N)N)C(=O)O)N=C6)C(C)C |
Sinónimos |
celogentin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















